1-Butyl-4-iodo-1H-pyrazole
Overview
Description
1-Butyl-4-iodo-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a butyl group at the 1-position and an iodine atom at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with butyl iodide in the presence of a suitable catalyst, such as copper(I) iodide (CuI) and a base like potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods aim to optimize yield, purity, and cost-effectiveness. The choice of catalysts and solvents may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The pyrazole ring can be reduced to form different functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine monochloride (ICl) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be employed.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodoalkanes or iodobenzene.
Reduction: Reduced pyrazole derivatives, such as pyrazolines or pyrazolidines.
Substitution: Substituted pyrazoles with different alkyl or aryl groups.
Scientific Research Applications
1-Butyl-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Butyl-4-iodo-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary widely, but they often include interactions with specific amino acids or binding sites on the target molecules.
Comparison with Similar Compounds
1-Butyl-4-iodo-1H-pyrazole is similar to other pyrazole derivatives, such as 1-ethyl-4-iodo-1H-pyrazole and 1-methyl-4-iodo-1H-pyrazole. its unique structural features, such as the butyl group, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-butyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURVXUEGIIVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681995 | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918487-10-2 | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918487-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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